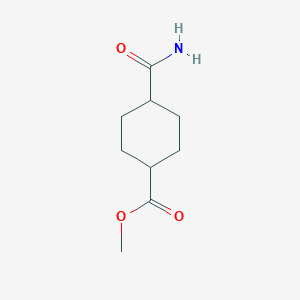

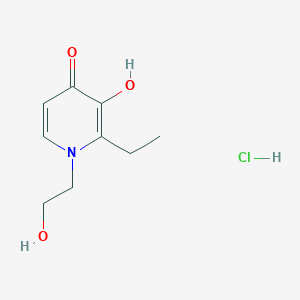

![molecular formula C13H20ClN5O2 B2773256 Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate CAS No. 2377035-83-9](/img/structure/B2773256.png)

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Wissenschaftliche Forschungsanwendungen

Biological Activity and Drug Development

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate serves as a precursor for biologically active natural products. Specifically, it contributes to the synthesis of compounds like Indiacen A and Indiacen B . These natural products exhibit various pharmacological activities, including anticancer, anti-inflammatory, antinociceptive, and antipsychotic effects . Researchers explore its potential as a lead compound for drug development.

Antimicrobial Properties

The compound’s structure suggests potential antimicrobial activity. Researchers have synthesized similar derivatives and evaluated their effectiveness against bacteria (such as E. coli and S. aureus) and fungi (C. albicans) . Investigating its mechanism of action and optimizing its efficacy could lead to novel antimicrobial agents.

Organic Synthesis and Methodology Development

The synthetic route to Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate involves several key steps, including Vilsmeier formylation, reduction, and Horner–Wadsworth–Emmons olefination . Researchers interested in organic synthesis and methodology development can learn from these transformations and apply similar strategies to other molecules.

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the biological activities mentioned above .

Biochemical Pathways

Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .

Result of Action

Similar compounds have shown a range of effects due to their interaction with various targets .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Eigenschaften

IUPAC Name |

tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-5-9(7-19)17-11-16-8-15-10(14)18-11/h8-9H,4-7H2,1-3H3,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITCAPLJEQCHHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC(=NC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R)-N-[(1R)-1-Cyano-2-methylpropyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2773174.png)

![[3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2773176.png)

![N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2773177.png)

![(3-Phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone](/img/structure/B2773181.png)

![2-[3-(2,5-Dimethoxyanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2773183.png)

![2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2773190.png)

![3-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2773192.png)